molecular formula C18H18ClN3OS B3610589 3-(3-chlorophenyl)-4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole

3-(3-chlorophenyl)-4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole

Cat. No. B3610589
M. Wt: 359.9 g/mol
InChI Key: SNQLXDYIJZVOTM-UHFFFAOYSA-N
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Description

The compound “3-(3-chlorophenyl)-4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a 3-chlorophenyl group, an ethyl group, and a 4-methoxybenzylthio group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazole ring, being a heterocycle, would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The triazole ring is known to participate in various chemical reactions. The presence of the chlorophenyl, ethyl, and methoxybenzylthio groups would also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. It could be of interest in medicinal chemistry, materials science, or other areas of research .

properties

IUPAC Name

3-(3-chlorophenyl)-4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c1-3-22-17(14-5-4-6-15(19)11-14)20-21-18(22)24-12-13-7-9-16(23-2)10-8-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQLXDYIJZVOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-chlorophenyl)-4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole
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3-(3-chlorophenyl)-4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole
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3-(3-chlorophenyl)-4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole
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3-(3-chlorophenyl)-4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole
Reactant of Route 5
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3-(3-chlorophenyl)-4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole
Reactant of Route 6
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3-(3-chlorophenyl)-4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole

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